(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde is an organic compound categorized as an indole derivative, which is notable for its diverse biological activities. This compound features a butyraldehyde group attached to an indole ring that is further substituted with a methyl group. Indole derivatives are significant in medicinal chemistry, often serving as precursors or building blocks in the synthesis of various pharmaceuticals and bioactive molecules. The compound's unique structure contributes to its potential applications in drug development and other scientific fields.
The compound can be identified by its CAS number 406920-65-8 and has a molecular formula of C₁₃H₁₅N₁O. Its molecular weight is approximately 201.26 g/mol, making it a relatively small organic molecule. It is classified under the category of aldehydes due to the presence of the aldehyde functional group, which plays a crucial role in its reactivity and biological interactions.
The synthesis of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde typically involves several key steps:
The reaction conditions for each step are critical for optimizing yield and purity. For instance, controlling temperature and reaction time during the Fischer synthesis can significantly affect the formation of the indole structure. Similarly, careful selection of solvents and catalysts during Friedel-Crafts acylation can enhance product yield while minimizing side reactions.
The molecular structure of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde features:
This unique arrangement contributes to its chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₁O |
Molecular Weight | 201.26 g/mol |
CAS Number | 406920-65-8 |
(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde can participate in various chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde involves its interaction with biological targets, such as enzymes or receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, leading to potential anti-inflammatory or anticancer effects. This interaction typically occurs through non-covalent binding or covalent modification of active sites on target proteins, altering their function and activity.
(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde is expected to be a colorless to pale yellow liquid at room temperature, with volatility characteristic of aldehydes.
Key chemical properties include:
Relevant data on toxicity indicates that it should be handled with care due to potential harmful effects upon exposure .
(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde has several scientific uses:
Asymmetric catalysis enables efficient stereocontrol in synthesizing (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde. This approach leverages chiral catalysts to install the stereocenter at C3 during aldehyde chain elongation. A prominent method uses chiral transition-metal complexes to facilitate enantioselective Friedel-Crafts alkylation of 1-methylindole with α,β-unsaturated aldehydes. For example, chiral bisoxazoline-copper catalysts achieve enantiomeric excess (ee) >95% under mild conditions (−20°C, dichloromethane solvent) [3]. The stereochemical outcome is attributed to the catalyst’s ability to restrict substrate conformations via chelation, ensuring Si-face attack of the indole nucleophile. Critical parameters include catalyst loading (typically 5–10 mol%), solvent polarity, and temperature, which impact both reaction rate and enantioselectivity.
Post-synthesis, enantiopurity is validated by chiral HPLC and optical rotation comparisons. The target (3S)-enantiomer exhibits a positive specific rotation ([α]~20/D~ = +6° in chloroform at c = 1%), contrasting with the (3R)-enantiomer’s rotation of [α]~20/D~ = −6° under identical conditions [3]. Recent advances employ organocatalysts like diarylprolinol silyl ethers for in situ iminium activation, though industrial scalability remains challenging due to catalyst cost.
Table 1: Performance of Asymmetric Catalysts in (3S)-Enantiomer Synthesis
Catalyst Type | ee (%) | Conditions | Optical Rotation [α]~20/D~ |
---|---|---|---|
Chiral Bisoxazoline-Cu | >99 | −20°C, DCM, 24h | +6° (c=1%, CHCl~3~) |
BINAP-Ru(II) | 92 | 25°C, Toluene, 16h | +5.8° (c=1%, CHCl~3~) |
L-Proline-Derived Organocatalyst | 86 | 5°C, THF, 48h | +5.5° (c=1%, CHCl~3~) |
Chiral auxiliary strategies provide an alternative stereocontrol route by covalently attaching removable chiral directors to the indole precursor. A common approach involves coupling N-methylindole-3-acetic acid with a chiral glyoxylate equivalent (e.g., (R)-pantolactone-derived imine). Diastereoselective enolate alkylation installs the C3 stereocenter with >98% diastereomeric excess (de), driven by the auxiliary’s steric bias [5]. Subsequent reductive cleavage (NaBH~4~) and periodate oxidation yield the target aldehyde while recycling the auxiliary.
The (3S)-configuration is confirmed by X-ray crystallography of intermediate diastereomers, revealing Re-face attack due to the auxiliary’s shielding effect. Key limitations include the 3–5 step auxiliary attachment/removal sequence and moderate yields (50–65%), though this method avoids expensive catalysts. Recent improvements use Evans’ oxazolidinone auxiliaries for higher alkylation diastereoselectivity (de >99%) and streamlined hydrolysis.
Table 2: Chiral Auxiliary Performance in (3S)-Aldehyde Synthesis
Chiral Auxiliary | Diastereomeric Excess (%) | Key Intermediate | Overall Yield (%) |
---|---|---|---|
(R)-Pantolactone | 98 | β-methyl-β-(1-methylindol-3-yl)hydrazide | 52 |
Evans’ (S)-4-Phenyloxazolidinone | >99 | N-acyloxazolidinone | 65 |
Oppolzer’s Sultam | 95 | N-enoyl sultam | 48 |
Kinetic resolution separates racemic 3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde using enantioselective reactions that differentiate (3S) and (3R) enantiomers. Lipase-catalyzed transesterification is highly effective: Candida antarctica lipase B (CAL-B) selectively acylates the (3R)-alcohol (derived from aldehyde reduction) with vinyl acetate, leaving the (3S)-alcohol enantioenriched. The process achieves 98% ee for (3S)-3-(1-Methyl-1H-indol-3-yl)-1-butanol at 50% conversion, verified by chiral GC and optical rotation ([α]~20/D~ = +13° in chloroform) [5]. The resolved alcohol is re-oxidized to the aldehyde using Dess-Martin periodinane without racemization.
Alternatively, Sharpless asymmetric epoxidation of allylic indole derivatives resolves enantiomers via differential reaction rates. The (3S)-allylic alcohol reacts faster with L-(+)-DET/Ti(O^iPr)~4~, yielding epoxides that are cleaved to the aldehyde. This method affords 97% ee but requires additional oxidation steps. Economic evaluations favor enzymatic resolution for industrial use due to lower catalyst costs and aqueous reaction conditions.
Table 3: Kinetic Resolution Methods for (3S)-Enantiomer Isolation
Method | Resolution Agent | ee (%) | Key Parameter | Optical Rotation |
---|---|---|---|---|
Lipase-Catalyzed Acylation | CAL-B / Vinyl Acetate | 98 | E-value = 120 | [α]~20/D~ = +13° (alcohol) |
Sharpless Epoxidation | L-(+)-DET/Ti(O^iPr)~4~ | 97 | k~rel~ = 19 | N/A |
Jacobsen Hydrolytic Kinase | (salen)Co(III) Catalyst | 95 | S-factor = 32 | N/A |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1